molecular formula C12H11Br2N3 B1448325 Bis((6-bromopyridin-2-yl)methyl)amine CAS No. 1265139-77-2

Bis((6-bromopyridin-2-yl)methyl)amine

Cat. No. B1448325
M. Wt: 357.04 g/mol
InChI Key: VMRYVVHVKUZHHY-UHFFFAOYSA-N
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Description

“Bis((6-bromopyridin-2-yl)methyl)amine” is a heterocyclic organic compound with a molecular formula of C12H11Br2N3 . It has a molecular weight of 357.05 .


Molecular Structure Analysis

The InChI code for “Bis((6-bromopyridin-2-yl)methyl)amine” is 1S/C12H11Br2N3/c13-11-5-1-3-9(16-11)7-15-8-10-4-2-6-12(14)17-10/h1-6,15H,7-8H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“Bis((6-bromopyridin-2-yl)methyl)amine” is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Crystallography

“Bis((6-bromopyridin-2-yl)methyl)amine” has been used in the study of crystal structures. For instance, it was employed in the synthesis of (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthen]-3-one . This compound’s crystal structure was analyzed, providing valuable insights into its molecular geometry .

Synthesis of Anti-HIV Agents

This compound has been used in the synthesis of anti-HIV agents . The unique properties of “Bis((6-bromopyridin-2-yl)methyl)amine” make it a valuable component in the development of these life-saving drugs .

Chelating Unit Synthesis

“Bis((6-bromopyridin-2-yl)methyl)amine” has been introduced as a chelating unit via Pd-Catalyzed Amination . This process is crucial in the synthesis of various ligands, which have wide applications in supramolecular chemistry, catalysis, and ion sensing .

Luminescent Properties

Metal complexes of “Bis((6-bromopyridin-2-yl)methyl)amine”-based ligands demonstrate luminescent properties . This makes them useful in the development of materials for optoelectronic devices .

Cytotoxic Activity

“Bis((6-bromopyridin-2-yl)methyl)amine”-based ligands have been found to possess cytotoxic activity . This property is particularly useful in the field of cancer research, where these compounds can be used to develop new anticancer drugs .

DNA Binding

These ligands can also bind with DNA molecules . This property is important in the field of genetic engineering and can be used to develop new methods for DNA manipulation .

Safety And Hazards

“Bis((6-bromopyridin-2-yl)methyl)amine” is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(6-bromopyridin-2-yl)-N-[(6-bromopyridin-2-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br2N3/c13-11-5-1-3-9(16-11)7-15-8-10-4-2-6-12(14)17-10/h1-6,15H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRYVVHVKUZHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CNCC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis((6-bromopyridin-2-yl)methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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